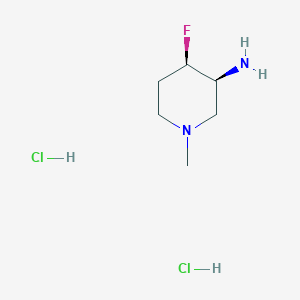

(3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride

Description

Properties

Molecular Formula |

C6H15Cl2FN2 |

|---|---|

Molecular Weight |

205.10 g/mol |

IUPAC Name |

(3S,4R)-4-fluoro-1-methylpiperidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C6H13FN2.2ClH/c1-9-3-2-5(7)6(8)4-9;;/h5-6H,2-4,8H2,1H3;2*1H/t5-,6+;;/m1../s1 |

InChI Key |

HPGKUKNSIJKZDA-PVNUIUKASA-N |

Isomeric SMILES |

CN1CC[C@H]([C@H](C1)N)F.Cl.Cl |

Canonical SMILES |

CN1CCC(C(C1)N)F.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

The synthesis of (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride involves several key steps:

- Preparation of the Piperidine Ring : The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.

- Methylation : The methyl group is introduced at the first position through a methylation reaction using methyl iodide or a similar methylating agent.

- Amine Introduction : The amine group is introduced at the fourth position through a nucleophilic substitution reaction using an appropriate amine source.

- Dihydrochloride Formation : The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

- Batch or Continuous Flow Reactors : These reactors are used to carry out the fluorination, methylation, and amine introduction reactions under controlled conditions.

- Purification : The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.

- Quality Control : The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride undergoes various chemical reactions:

- Oxidation : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution : The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the amine group is replaced by other nucleophiles.

Data Tables

| Property | Description |

|---|---|

| Molecular Formula | C₆H₁₅Cl₂FN₂ |

| Molecular Weight | 205.10 g/mol |

| Solubility | High in polar solvents (water, DMSO) |

| Stability | Hygroscopic; requires anhydrous storage |

| Chirality | (3S,4R) configuration |

Research Findings

Recent studies highlight the compound's potential in biological applications, particularly in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation. This property suggests potential applications in treating cognitive disorders like Alzheimer's disease.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.

Medicine: Investigated for its potential therapeutic effects in neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Stereoisomers and Positional Isomers

- (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine Dihydrochloride () :

This enantiomer differs in stereochemistry (3R,4S vs. 3S,4R) and fluorine placement (3- vs. 4-position). Such differences can drastically alter receptor binding and metabolic pathways. For example, stereochemical variations in piperidines often influence selectivity for enzymes like kinases or proteases . - (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine Dihydrochloride (): A positional isomer with fluorine at the 3-position instead of 4. 1.2 for the target compound) .

Substituent Variations

- (3R,4S)-4-Fluoropiperidin-3-amine Dihydrochloride (CAS 2925068-49-9, ) :

Lacks the 1-methyl group, simplifying the structure (MW 205.1 vs. 205.1 for the target compound). The absence of the methyl group may decrease metabolic stability due to reduced steric protection of the amine . - 1-Benzyl-N,4-dimethylpiperidin-3-amine Derivatives (): Benzyl-substituted analogs (e.g., CAS 477600-68-3) exhibit higher molecular weights (~299.2 vs. 205.1) and increased lipophilicity (logP ~2.5), making them suitable for central nervous system targets. These compounds are utilized in immunosuppressant synthesis .

- 4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine Dihydrochloride (CAS 1189494-84-5, ): Incorporates a trifluoromethylphenyl group (MW 331.2), enhancing electron-withdrawing effects and metabolic resistance. Such modifications are common in kinase inhibitors .

Physicochemical Properties

| Compound (CAS) | Molecular Formula | MW | Purity | Key Substituents | Applications |

|---|---|---|---|---|---|

| Target Compound | C₆H₁₄Cl₂FN₂ | 205.1 | 98% | 4-F, 1-CH₃, (3S,4R) | Research intermediate |

| (3R,4S)-4-Fluoropiperidin-3-amine (2925068-49-9) | C₅H₁₃Cl₂FN₂ | 205.1 | N/A | 4-F, no CH₃ | Synthetic precursor |

| 1-Benzyl-N,4-dimethylpiperidin-3-amine (477600-68-3) | C₁₄H₂₂N₂·2HCl | 299.2 | N/A | 1-benzyl, 4-CH₃ | Immunosuppressant synthesis |

| 4-Methyl-1-(4-amino-2-CF₃-phenyl)piperidine (1189494-84-5) | C₁₃H₁₉Cl₂F₃N₂ | 331.2 | N/A | 4-CH₃, 2-CF₃-phenyl | Kinase inhibitor intermediate |

Research Findings and Trends

- Patent Applications () : Fluorinated piperidines are frequently used in antiviral and anticancer agents, with stereochemistry critically influencing efficacy .

- Safety Profiles : Piperidine hydrochlorides generally exhibit low acute toxicity (e.g., LD₅₀ > 500 mg/kg in rodents) but require careful handling due to irritant properties .

Biological Activity

(3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride is a chiral piperidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and biological properties. This compound features a fluorine atom at the fourth position and a methyl group at the first position of the piperidine ring, contributing to its distinct chemical and biological characteristics. Its stereochemistry, denoted as (3S,4R), plays a critical role in its interaction with various biological targets.

The biological activity of (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride involves interactions with specific molecular targets such as enzymes and receptors. It is believed to act as either an agonist or antagonist, modulating enzymatic activity and receptor signaling pathways. This modulation can lead to various physiological effects, including potential therapeutic applications in conditions such as anxiety and depression.

Biological Targets and Effects

Research indicates that (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride may interact with neurotransmitter systems. The compound's unique structure enhances its binding affinity and selectivity towards these targets, making it a candidate for further investigation in drug development. Notably, studies have highlighted its potential effects on:

- Neurotransmitter Receptors : Modulation of neurotransmitter systems could lead to therapeutic effects in neuropsychiatric disorders.

- Enzymatic Activity : The compound may influence the activity of specific enzymes involved in metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the biological activity of (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride, it is useful to compare it with structurally similar compounds. Below is a summary table highlighting key features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine | Fluorine at third position | Different positioning of functional groups |

| (3R,4R)-4-Fluoro-1-methylpiperidin-3-amine | Fluorine at fourth position | Variation in stereochemistry affecting activity |

| (3R)-1-methylpiperidin-3-amine | Lacks fluorine substitution | Simpler structure may lead to different activity |

| (3S,4S)-4-Fluoro-1-methylpiperidin-3-amine | Similar fluorination but different stereochemistry | Potentially different pharmacological profiles |

Case Studies

Recent studies have explored the biological implications of (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride:

- Anticancer Activity : Research has shown that certain piperidine derivatives exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cell lines. For instance, compounds structurally related to (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride have demonstrated cytotoxicity against various tumor models .

- Alzheimer's Disease : The compound's potential role in treating neurodegenerative diseases has been investigated. Some derivatives have shown promise as dual inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial targets in Alzheimer's therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.